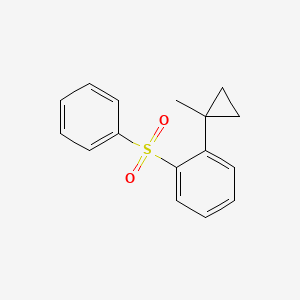
1-(Benzenesulfonyl)-2-(1-methylcyclopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-2-(1-methylcyclopropyl)benzene is an organic compound that features a benzenesulfonyl group attached to a benzene ring, which is further substituted with a 1-methylcyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-2-(1-methylcyclopropyl)benzene typically involves the reaction of benzenesulfonyl chloride with 2-(1-methylcyclopropyl)benzene under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving the overall yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzenesulfonyl)-2-(1-methylcyclopropyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted benzenesulfonyl derivatives.
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-2-(1-methylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Benzenesulfonyl)-2-(1-methylcyclopropyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the exertion of specific effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzenesulfonyl)-2-(1-methylcyclopropyl)benzene: Unique due to the presence of both a benzenesulfonyl group and a 1-methylcyclopropyl group.
Benzenesulfonyl chloride: Lacks the 1-methylcyclopropyl group.
2-(1-Methylcyclopropyl)benzene: Lacks the benzenesulfonyl group.
Uniqueness
This compound is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both the benzenesulfonyl and 1-methylcyclopropyl groups allows for a diverse range of chemical transformations and interactions.
Propiedades
Número CAS |
87415-37-0 |
|---|---|
Fórmula molecular |
C16H16O2S |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-2-(1-methylcyclopropyl)benzene |
InChI |
InChI=1S/C16H16O2S/c1-16(11-12-16)14-9-5-6-10-15(14)19(17,18)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Clave InChI |
ZYNXWAZUFWJCOF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


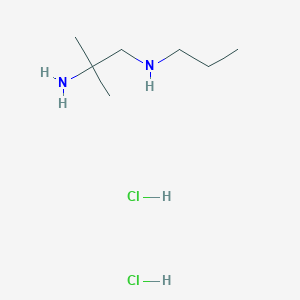
![2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14396079.png)
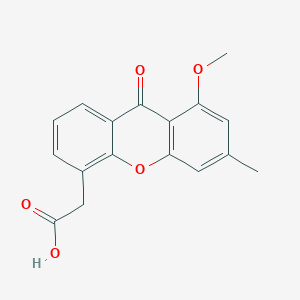
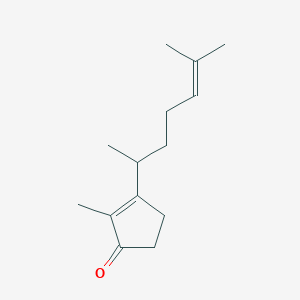
-lambda~5~-phosphane](/img/structure/B14396097.png)
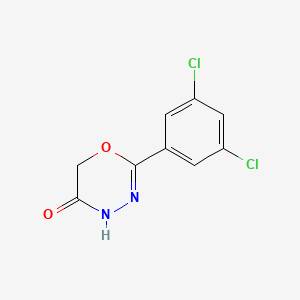
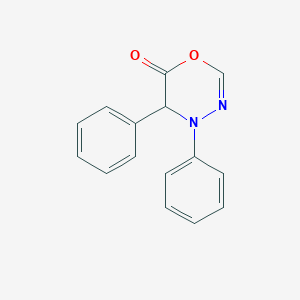
![1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14396110.png)
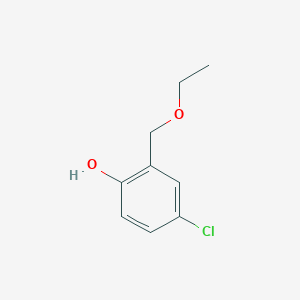
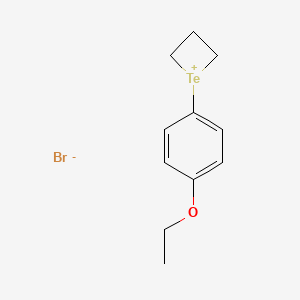
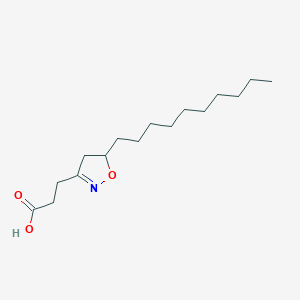
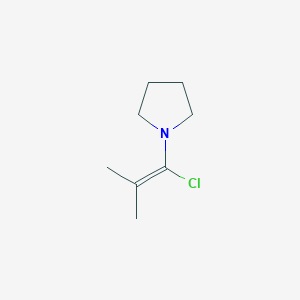
![2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14396134.png)

